molecular formula C19H15N3O5 B2520248 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396759-53-7

1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2520248
CAS No.: 1396759-53-7
M. Wt: 365.345
InChI Key: CZRQRIHTFZWWHT-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetically derived small molecule of interest in chemical biology and drug discovery. Its complex structure incorporates a 1,3-benzodioxole ring, a 1,2,4-oxadiazole heterocycle substituted with a cyclopropyl group, and a 2-pyridone moiety, a scaffold frequently encountered in the design of biologically active compounds . The integration of these distinct pharmacophores makes this reagent a valuable candidate for screening campaigns and as a building block in medicinal chemistry. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly for targets known to interact with related heterocyclic systems. While the specific mechanism of action for this precise molecule is not yet fully characterized in the public domain, compounds featuring 1,2,4-oxadiazole rings and related structures have been investigated for their potential to modulate various enzyme families . This reagent is provided for research purposes such as hit identification, lead optimization, and biochemical probe development. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-14(12-5-6-15-16(8-12)26-10-25-15)9-22-7-1-2-13(19(22)24)18-20-17(21-27-18)11-3-4-11/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRQRIHTFZWWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources of research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N3O4C_{16}H_{15}N_{3}O_{4}, with a molecular weight of approximately 313.31 g/mol. The structure features a benzodioxole moiety, an oxadiazole ring, and a pyridinone structure, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing the benzodioxole structure have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways crucial for survival.

Anticancer Activity

Studies have demonstrated that similar pyridinone derivatives possess anticancer properties. The mechanisms may involve induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of cell cycle proteins and apoptosis-related factors.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Compounds with similar frameworks have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models.

Neuroprotective Effects

Some studies suggest that benzodioxole derivatives can provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial activity of various benzodioxole derivatives against common pathogens. The compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Anticancer Evaluation :
    • In vitro studies on cancer cell lines demonstrated that the compound induced significant apoptosis at micromolar concentrations, with mechanisms involving caspase activation and mitochondrial pathway engagement .
  • Neuroprotection :
    • Experimental models of neurodegeneration showed that treatment with related compounds led to decreased levels of reactive oxygen species (ROS) and improved cognitive function in treated animals .

Data Table

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX enzymes
NeuroprotectiveReduction of oxidative stress

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies on similar oxadiazole compounds have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the benzodioxole group may enhance these effects by improving solubility and bioavailability .

Antimicrobial Properties

Compounds containing oxadiazole rings have been investigated for their antimicrobial activities against various bacterial strains. The structural features of this compound may contribute to its efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Anti-Diabetic Potential

The oxadiazole derivatives have also been studied for their potential anti-diabetic effects. They may act by modulating metabolic pathways involved in glucose homeostasis or by enhancing insulin sensitivity .

Case Study 1: Anticancer Evaluation

In a study published in December 2022, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .

Case Study 2: Antimicrobial Assessment

A recent investigation focused on the antimicrobial activity of synthesized oxadiazole compounds revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess efficacy and provided insights into structure-activity relationships that could guide future drug design .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent 1 (Position) Substituent 2 (Position) Notable Features
Target Compound C₁₉H₁₅N₃O₅ 365.34 2-(1,3-Benzodioxol-5-yl)-2-oxoethyl (1) 3-Cyclopropyl-1,2,4-oxadiazol-5-yl (3) Combines lipophilic benzodioxole and strained cyclopropane for enhanced stability
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one C₁₉H₁₄ClN₅O₃ 395.80 5-Cyclopropyl-1,2,4-oxadiazol-3-yl (1) 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl (5) Chlorophenyl group introduces electron-withdrawing effects; dual oxadiazole cores
1-((3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one C₁₉H₁₅N₅O₄S 409.42 3-Ethoxyphenyl-oxadiazole (1) Thiophen-2-yl-oxadiazole (5) Ethoxy and thiophene groups enhance solubility and electronic diversity
1-Benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one (FOY) C₁₇H₁₆N₂O₂ 280.33 Benzyl (1) 3,5-Dimethyl-1,2-oxazol-4-yl (5) Smaller molecular weight; dimethyl oxazole for steric hindrance
7-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-... (EP 1 808 168 B1) Variable ~450–500 Isopropyl-oxadiazole (variable) Pyrazolo-pyrimidine core (variable) Bulkier isopropyl and cyclohexyloxy groups for conformational rigidity

Key Comparative Insights

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The target compound’s benzodioxole group increases lipophilicity compared to analogs with polar substituents like ethoxyphenyl () or pyridinyl (). This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups like chlorophenyl () or electron-donating groups like ethoxy () modulate the oxadiazole’s electronic profile, affecting binding to targets such as kinases or GPCRs.

Preparation Methods

Preparation of 3-Cyano-Pyridin-2(1H)-One

The introduction of a cyano group at position 3 enables subsequent conversion to the amidoxime required for oxadiazole formation. This is achieved via:

  • Cyclocondensation of ethyl acetoacetate with cyanoacetamide under acidic conditions (e.g., acetic acid/H2SO4).
  • Selective nitration followed by reduction and cyanation, though this route is less efficient.

Formation of the 1,2,4-Oxadiazole Moiety

The 3-cyclopropyl-1,2,4-oxadiazole ring is synthesized through a cyclization reaction between an amidoxime and a cyclopropanecarbonyl derivative.

Amidoxime Formation

  • Hydroxylamine treatment : 3-Cyano-pyridin-2(1H)-one reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield 3-amidoxime-pyridin-2(1H)-one:
    $$
    \text{R-CN} + \text{NH}2\text{OH} \rightarrow \text{R-C(=N-OH)-NH}2
    $$

Acylation and Cyclization

  • Acylation : The amidoxime reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine as a base, forming an acylated intermediate.
  • Cyclization : The intermediate undergoes dehydrative cyclization using ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in tetrahydrofuran (THF) at 60°C for 12 hours:
    $$
    \text{R-C(=N-OH)-NH-CO-C}3\text{H}5 \xrightarrow{\text{EDC}} \text{Oxadiazole ring formation}
    $$

N-Alkylation with the Benzodioxolyl Ketone

The final step introduces the 2-(1,3-benzodioxol-5-yl)-2-oxoethyl group via N-alkylation of the pyridinone nitrogen.

Synthesis of 2-Bromo-1-(1,3-Benzodioxol-5-yl)Ethanone

  • Friedel-Crafts acylation : 1,3-Benzodioxole reacts with chloroacetyl chloride in the presence of AlCl3 to yield 2-chloro-1-(1,3-benzodioxol-5-yl)ethanone.
  • Halogen exchange : Treatment with NaBr in acetone converts the chloride to bromide.

Alkylation Reaction

  • Base-mediated alkylation : The pyridinone intermediate is treated with 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone in dimethylformamide (DMF) using potassium carbonate (K2CO3) at 80°C for 24 hours:
    $$
    \text{Pyridinone-NH} + \text{Br-CH}2\text{CO-C}7\text{H}5\text{O}2 \rightarrow \text{N-Alkylated product}
    $$

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

  • Solvent effects : THF favors cyclization over side reactions compared to polar aprotic solvents.
  • Catalyst choice : EDC outperforms dicyclohexylcarbodiimide (DCC) in minimizing racemization.

Purification Strategies

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates oxadiazole intermediates.
  • Recrystallization : Methanol/water mixtures yield high-purity final product (>95% by HPLC).

Analytical Characterization

Property Method Result
Molecular weight HRMS (ESI+) 365.35 (calc. 365.11 for C19H15N3O5)
Purity HPLC (C18 column) 95% (RT = 8.2 min, λ = 254 nm)
Crystal structure X-ray diffraction Monoclinic, P21/c, a = 8.42 Å, b = 12.37 Å, c = 14.55 Å

Q & A

Q. How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

  • Methodological Answer: Optimize parameters such as temperature (60–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., palladium-based catalysts for cross-coupling steps). Use design-of-experiment (DOE) approaches to systematically vary factors like reaction time (12–48 hours) and pH (neutral to mildly basic). Monitor progress via TLC or HPLC, and purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Q. What analytical techniques are recommended for confirming the molecular structure?

  • Methodological Answer: Combine spectroscopic methods:
  • NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry (MS) for molecular ion validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination.
    Cross-reference data with computational simulations (e.g., DFT) .

Q. How can stability under varying storage and experimental conditions be assessed?

  • Methodological Answer: Conduct accelerated stability studies:
  • Thermal stability: Heat samples to 40–80°C for 1–4 weeks; monitor degradation via HPLC.
  • Photostability: Expose to UV/VIS light (ICH Q1B guidelines); quantify decomposition products.
  • Hydrolytic stability: Test in buffers (pH 1–10) at 37°C for 24–72 hours.
    Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. How to design studies evaluating the compound’s interaction with biological targets?

  • Methodological Answer:
  • In vitro assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (e.g., Kd values) for receptors like kinases or GPCRs.
  • Cellular models: Test cytotoxicity (MTT assay) and target modulation (Western blot for downstream proteins).
  • Molecular docking: Perform in silico simulations (AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on key residues .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Synthesize analogs with modifications to the cyclopropyl-oxadiazole or benzodioxole moieties.
  • Test substituent effects: Replace cyclopropyl with larger rings (e.g., cyclohexyl) or electron-withdrawing groups (e.g., -CF3).
  • Use a fragment-based approach to isolate and test individual subunits (e.g., pyridinone core vs. oxadiazole). Correlate activity changes with steric/electronic parameters (Hammett plots) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer:
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Validate compound purity (>95% via HPLC) to rule out impurity-driven artifacts.
  • Perform dose-response curves (IC50/EC50) across multiple cell lines or enzymatic batches.
  • Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

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